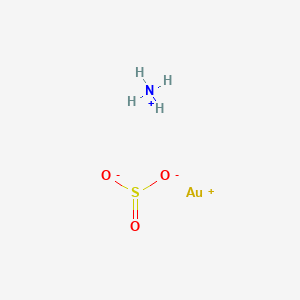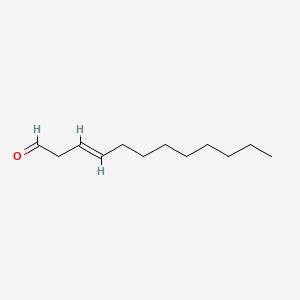
3-Dodecenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecenal is an organic compound with the molecular formula C₁₂H₂₂O . It is a colorless liquid with a strong, citrus-like odor, commonly used as a fragrance ingredient in cosmetics and personal care products due to its pleasant scent and ability to mask unpleasant odors . The compound exists in two stereoisomeric forms: (E)-3-Dodecenal and (Z)-3-Dodecenal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Dodecenal can be synthesized through various organic reactions. One common method involves the hydroformylation of 1-dodecene, followed by dehydration to form the aldehyde. The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of dodecane using a suitable oxidizing agent, such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde group.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dodecanoic acid.
Reduction: The compound can be reduced to 3-dodecenol using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Dodecanoic acid.
Reduction: 3-Dodecenol.
Substitution: Various substituted dodecenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Dodecenal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its role in pheromone signaling in certain insect species.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Employed as a fragrance ingredient in cosmetics and personal care products.
Wirkmechanismus
The mechanism by which 3-Dodecenal exerts its effects varies depending on its application:
Fragrance: The compound interacts with olfactory receptors in the nose, triggering a sensory response that is perceived as a citrus-like odor.
Antimicrobial: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Pheromone Signaling: In insects, it binds to specific receptors, triggering behavioral responses such as mating or aggregation.
Vergleich Mit ähnlichen Verbindungen
3-Dodecanal: Similar structure but lacks the double bond.
3-Dodecenol: The alcohol counterpart of 3-Dodecenal.
Dodecanoic Acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its double bond in the carbon chain, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts .
Eigenschaften
CAS-Nummer |
76595-72-7 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
(E)-dodec-3-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3/b10-9+ |
InChI-Schlüssel |
HBBONAOKVLYWBI-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CC=O |
Kanonische SMILES |
CCCCCCCCC=CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



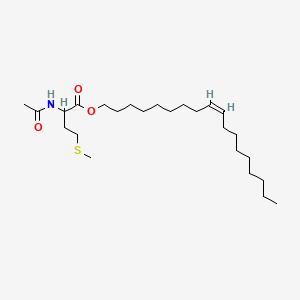
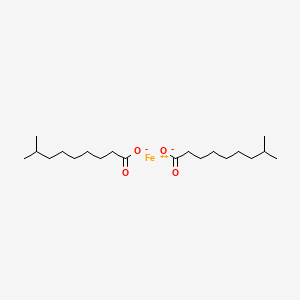
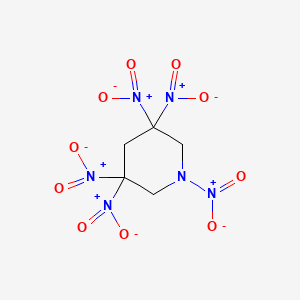
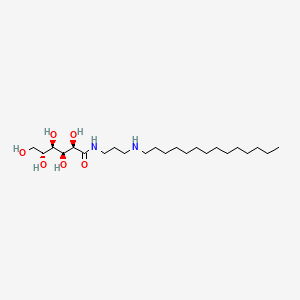
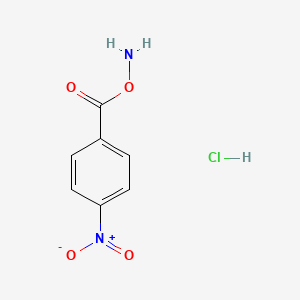
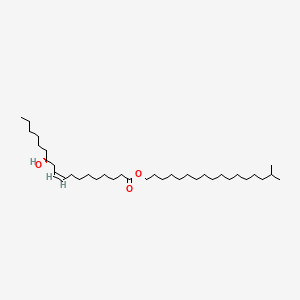



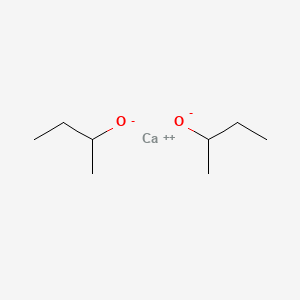
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
